![molecular formula C8H5Cl2F3O2 B3360250 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol CAS No. 886503-04-4](/img/structure/B3360250.png)
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol is an organic building block . It has a molecular formula of C8H5Cl2F3O2 and a molecular weight of 261.02 g/mol.
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol involves the use of Tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3. These are added to the reaction tank at a temperature of 20–35 °C. The resultant mixture is then heated to reflux (75–80 °C) for 20–24 hours .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol can be represented by the formula C8H5Cl2F3O2. The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol include a molecular weight of 261.02 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Synthesis Applications
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol and its derivatives have been explored extensively in the realm of organic synthesis. For instance, Kurosu and Li (2009) demonstrated the efficient activation of this compound for reactions with alcohols and carboxylic acids to transform them into corresponding ethers in excellent yields. This process highlights its utility in protecting groups and immobilization on polymer supports, offering a robust method for modifying alcohols and acids without altering their core structures (Kurosu & Li, 2009).
Catalysis and Activation
The role of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol extends into catalysis, where its derivatives facilitate various chemical transformations. For example, Poon and Dudley (2006) described the use of a stable, neutral organic salt derived from this compound for converting alcohols into benzyl ethers upon warming, showcasing its potential in benzylation reactions to yield good to excellent outcomes (Poon & Dudley, 2006). Similarly, Yamada, Fujita, and Kunishima (2012) developed an acid-catalyzed O-benzylating reagent using a derivative of this compound, emphasizing its efficiency and stability in promoting benzyl ether formations in various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).
Nucleophilic Trifluoromethoxylation
An innovative application involves the use of 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol in nucleophilic trifluoromethoxylation reactions. Duran-Camacho et al. (2021) prepared an isolable pyridinium trifluoromethoxide salt from this compound, proving its effectiveness as a trifluoromethoxide source for SN2 reactions. This process enables the formation of trifluoromethyl ethers, underlining the compound's significant role in introducing trifluoromethoxy groups into organic molecules (Duran-Camacho et al., 2021).
Safety and Hazards
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethoxy)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJPIQFBNOCFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238981 | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
886503-04-4 | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886503-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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